molecular formula C36H24N6O4 B11559823 4-(4-nitrophenyl)-2-{3-[4-(4-nitrophenyl)-5-phenyl-1H-imidazol-2-yl]phenyl}-5-phenyl-1H-imidazole

4-(4-nitrophenyl)-2-{3-[4-(4-nitrophenyl)-5-phenyl-1H-imidazol-2-yl]phenyl}-5-phenyl-1H-imidazole

Cat. No.: B11559823
M. Wt: 604.6 g/mol
InChI Key: VRQKUZPQOOOJQV-UHFFFAOYSA-N
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Description

4-(4-nitrophenyl)-2-{3-[4-(4-nitrophenyl)-5-phenyl-1H-imidazol-2-yl]phenyl}-5-phenyl-1H-imidazole is a complex organic compound characterized by its imidazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-nitrophenyl)-2-{3-[4-(4-nitrophenyl)-5-phenyl-1H-imidazol-2-yl]phenyl}-5-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method involves the condensation of 4-nitrobenzaldehyde with benzil in the presence of ammonium acetate to form the imidazole ring . The reaction is carried out under reflux conditions in a suitable solvent such as acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-nitrophenyl)-2-{3-[4-(4-nitrophenyl)-5-phenyl-1H-imidazol-2-yl]phenyl}-5-phenyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Reduction: Formation of amino derivatives.

    Substitution: Formation of nitro or halogen-substituted derivatives.

Scientific Research Applications

4-(4-nitrophenyl)-2-{3-[4-(4-nitrophenyl)-5-phenyl-1H-imidazol-2-yl]phenyl}-5-phenyl-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-nitrophenyl)-2-{3-[4-(4-nitrophenyl)-5-phenyl-1H-imidazol-2-yl]phenyl}-5-phenyl-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also coordinate with metal ions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-nitrophenoxy)phenyl derivatives: These compounds share the nitrophenyl group but differ in their core structures.

    Imidazole derivatives: Compounds with similar imidazole cores but different substituents.

Uniqueness

4-(4-nitrophenyl)-2-{3-[4-(4-nitrophenyl)-5-phenyl-1H-imidazol-2-yl]phenyl}-5-phenyl-1H-imidazole is unique due to the presence of multiple nitrophenyl groups and its specific substitution pattern, which confer distinct chemical and biological properties

Properties

Molecular Formula

C36H24N6O4

Molecular Weight

604.6 g/mol

IUPAC Name

4-(4-nitrophenyl)-2-[3-[4-(4-nitrophenyl)-5-phenyl-1H-imidazol-2-yl]phenyl]-5-phenyl-1H-imidazole

InChI

InChI=1S/C36H24N6O4/c43-41(44)29-18-14-25(15-19-29)33-31(23-8-3-1-4-9-23)37-35(39-33)27-12-7-13-28(22-27)36-38-32(24-10-5-2-6-11-24)34(40-36)26-16-20-30(21-17-26)42(45)46/h1-22H,(H,37,39)(H,38,40)

InChI Key

VRQKUZPQOOOJQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)C4=NC(=C(N4)C5=CC=CC=C5)C6=CC=C(C=C6)[N+](=O)[O-])C7=CC=C(C=C7)[N+](=O)[O-]

Origin of Product

United States

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